![molecular formula C19H23N3O3 B5693777 N-[4-(diethylamino)-2-methylphenyl]-4-methyl-3-nitrobenzamide](/img/structure/B5693777.png)
N-[4-(diethylamino)-2-methylphenyl]-4-methyl-3-nitrobenzamide
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Overview
Description
N-[4-(diethylamino)-2-methylphenyl]-4-methyl-3-nitrobenzamide is an organic compound with a complex structure that includes diethylamino, methylphenyl, and nitrobenzamide groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(diethylamino)-2-methylphenyl]-4-methyl-3-nitrobenzamide typically involves multiple steps. One common method starts with the nitration of 4-methylbenzoic acid to introduce the nitro group. This is followed by the formation of the amide bond through a reaction with 4-(diethylamino)-2-methylaniline under specific conditions, such as the use of coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine) in an organic solvent like dichloromethane .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The choice of solvents and reagents is also optimized to reduce costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
N-[4-(diethylamino)-2-methylphenyl]-4-methyl-3-nitrobenzamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Reduction: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Substitution: The diethylamino group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen gas and palladium on carbon (Pd/C) as a catalyst.
Reduction: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide (NaOH).
Major Products
Oxidation: Formation of N-[4-(diethylamino)-2-methylphenyl]-4-methyl-3-aminobenzamide.
Reduction: Formation of N-[4-(diethylamino)-2-methylphenyl]-4-methyl-3-nitrobenzoic acid.
Substitution: Formation of various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
N-[4-(diethylamino)-2-methylphenyl]-4-methyl-3-nitrobenzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a fluorescent probe due to its aromatic structure.
Medicine: Studied for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-[4-(diethylamino)-2-methylphenyl]-4-methyl-3-nitrobenzamide involves its interaction with specific molecular targets. The diethylamino group can interact with biological membranes, altering their properties and affecting cellular functions. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
N,N-Diethyl-4-aminobenzamide: Similar structure but lacks the nitro group.
4-Dimethylaminopyridine (DMAP): Similar functional groups but different core structure.
4-(N,N-Diethylamino)benzaldehyde: Similar diethylamino group but different functional groups.
Uniqueness
N-[4-(diethylamino)-2-methylphenyl]-4-methyl-3-nitrobenzamide is unique due to the combination of its functional groups, which confer specific chemical and biological properties.
Properties
IUPAC Name |
N-[4-(diethylamino)-2-methylphenyl]-4-methyl-3-nitrobenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O3/c1-5-21(6-2)16-9-10-17(14(4)11-16)20-19(23)15-8-7-13(3)18(12-15)22(24)25/h7-12H,5-6H2,1-4H3,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LCVCUTFYYYWGCB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC(=C(C=C1)NC(=O)C2=CC(=C(C=C2)C)[N+](=O)[O-])C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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